Human D3 Receptor Binding Affinity: 2.4-Fold Greater Potency Than SB-277011
CAS 2034300-66-6 exhibits a Ki of 4.60 nM at the human dopamine D₃ receptor (hD₃R) in a radioligand displacement assay, as recorded in BindingDB under entry BDBM50378002 (linked to US Patent 8,748,608) [1]. In contrast, the well-characterized selective D₃R antagonist SB-277011 displays a Ki of 10.7–11.2 nM at hD₃R under comparable radioligand binding conditions . This represents an approximately 2.4-fold improvement in receptor affinity for the target compound.
| Evidence Dimension | Human D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | SB-277011: Ki = 10.7–11.2 nM (hD₃R) |
| Quantified Difference | ~2.4-fold higher affinity for target compound (4.60 vs. 10.7–11.2 nM) |
| Conditions | Radioligand displacement assay using [¹²⁵I]ABN at human D3 receptor expressed in HEK293 cells (target compound); comparable radioligand binding assays for SB-277011 at human D3R. |
Why This Matters
Higher D3 receptor affinity at sub-5 nanomolar concentrations enables lower dosing requirements in functional assays and potentially improved target engagement windows, making this compound a more sensitive probe for D3 receptor pharmacology studies compared to SB-277011.
- [1] BindingDB. (2014). Entry BDBM50378002 (CHEMBL1627320): Ki = 4.60 nM at human D3 dopamine receptor. Data sourced from US Patent 8,748,608. View Source
